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Introduction
5-Chloro-1-propylindole-3-carbaldehyde is a substituted indole derivative of significant

interest in medicinal chemistry and drug development. The indole scaffold is a core structural

motif in numerous biologically active compounds. The presence of a chlorine atom at the 5-

position and an N-propyl group can significantly influence the molecule's electronic properties,

lipophilicity, and metabolic stability, thereby modulating its pharmacological profile.

Accurate structural elucidation and purity assessment are paramount in the development of

any new chemical entity. This technical guide provides an in-depth analysis of the key

spectroscopic techniques used to characterize 5-Chloro-1-propylindole-3-carbaldehyde:

Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). The data and interpretations presented herein are based on established

principles and comparative analysis with closely related analogs, offering a robust framework

for the spectroscopic identification of this compound.
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Molecular Structure
The structural formula of 5-Chloro-1-propylindole-3-carbaldehyde is presented below, with

atoms numbered for the purpose of spectroscopic assignment.

Caption: Structure of 5-Chloro-1-propylindole-3-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous determination of molecular structure.

For 5-Chloro-1-propylindole-3-carbaldehyde, both ¹H and ¹³C NMR are essential for a

complete assignment. The predicted chemical shifts are based on data from analogous

compounds, including 5-chloroindole derivatives and N-alkylated indole-3-carbaldehydes.[1][2]

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of protons in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.05 s - H-aldehyde

~8.30 d ~1.5 H4

~7.75 s - H2

~7.35 d ~8.7 H7

~7.25 dd ~8.7, ~1.5 H6

~4.15 t ~7.5 H1'

~1.90 sextet ~7.5 H2'

~0.95 t ~7.5 H3'

Interpretation:
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Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal,

appearing as a sharp singlet around δ 10.05 ppm due to the strong deshielding effect of the

carbonyl group.

Aromatic Protons: The protons on the benzene ring (H4, H6, and H7) will appear in the

aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing nature of the chlorine at C5

deshields the adjacent H4 and H6 protons.[2] H4 is expected to appear as a doublet due to

coupling with H6. H6 will be a doublet of doublets from coupling to both H4 and H7. H7 will

appear as a doublet due to coupling with H6. The proton at C2 of the indole ring is

anticipated to be a singlet around δ 7.75 ppm.

Propyl Group Protons: The N-propyl group will exhibit a characteristic pattern. The

methylene protons adjacent to the nitrogen (H1') will be a triplet around δ 4.15 ppm. The

central methylene protons (H2') will appear as a sextet around δ 1.90 ppm, and the terminal

methyl protons (H3') will be a triplet around δ 0.95 ppm.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~185.0 C=O (aldehyde)

~138.5 C2

~135.5 C7a

~129.0 C5

~126.0 C3a

~125.0 C6

~122.0 C4

~118.0 C3

~111.0 C7

~48.0 C1'

~23.0 C2'

~11.5 C3'

Interpretation:

Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal, expected

around δ 185.0 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the indole ring will resonate in the δ 110-

140 ppm region. The carbon bearing the chlorine (C5) will be observed around δ 129.0 ppm.

[2] Quaternary carbons, such as C3a and C7a, often exhibit lower intensity peaks.[3]

Propyl Group Carbons: The carbons of the N-propyl group will appear in the upfield region,

with C1' around δ 48.0 ppm, C2' around δ 23.0 ppm, and C3' around δ 11.5 ppm.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-1-propylindole-3-
carbaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃).
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Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment (zg30).

Spectral width: ~16 ppm.

Acquisition time: ~2-3 seconds.

Relaxation delay: 2 seconds.

Number of scans: 16-32.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled pulse program (zgpg30).

Spectral width: ~240 ppm.

Acquisition time: ~1-2 seconds.

Relaxation delay: 2 seconds.

Number of scans: 1024 or more, depending on sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the residual solvent

peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Medium C-H stretching (propyl group)

~2820, ~2720 Weak C-H stretching (aldehyde)

~1665 Strong C=O stretching (aldehyde)

~1600, ~1470 Medium-Strong C=C stretching (aromatic)

~1350 Medium C-N stretching

~810 Strong
C-H bending (out-of-plane,

aromatic)

~750 Medium C-Cl stretching

Interpretation:

The IR spectrum will be dominated by a strong absorption band around 1665 cm⁻¹

corresponding to the C=O stretching of the aldehyde group.[4] The characteristic C-H

stretching of the aldehyde will appear as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The C-H stretching of the propyl group will be observed in the 2960-2850 cm⁻¹ region.

Aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1470 cm⁻¹ range.

The C-Cl stretch is expected in the lower frequency region, around 750 cm⁻¹.

Experimental Protocol: IR Data Acquisition
Sample Preparation: Prepare a sample using either the KBr pellet method (grinding a small

amount of the solid sample with dry KBr powder and pressing it into a thin disk) or as a thin

film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or

KBr), and allowing the solvent to evaporate.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet/salt plate).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z
Predicted Relative
Intensity

Assignment

221/223 High [M]⁺ (Molecular ion)

192/194 Medium [M - C₂H₅]⁺

178/180 Medium [M - C₃H₇]⁺

150/152 Low [M - C₃H₇ - CO]⁺

115 Low [C₈H₆N]⁺

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 221, with a characteristic

isotopic peak [M+2]⁺ at m/z 223 of approximately one-third the intensity, confirming the

presence of one chlorine atom. The fragmentation pattern is predicted to involve the loss of

fragments from the N-propyl chain and the aldehyde group. A prominent fragmentation pathway

would be the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z 192/194. Loss of the

entire propyl group would result in a fragment at m/z 178/180. Subsequent loss of carbon

monoxide (CO) from this fragment could lead to a peak at m/z 150/152.

[M]⁺
m/z 221/223

[M - C₂H₅]⁺
m/z 192/194- •C₂H₅

[M - C₃H₇]⁺
m/z 178/180

- •C₃H₇

[M - C₃H₇ - CO]⁺
m/z 150/152

- CO

Click to download full resolution via product page
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Caption: Predicted mass spectrometry fragmentation pathway for 5-Chloro-1-propylindole-3-
carbaldehyde.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 5-Chloro-1-propylindole-3-carbaldehyde. The predicted NMR, IR,

and MS data, based on established principles and analysis of related compounds, offer a

reliable reference for researchers. Adherence to the described experimental protocols will

ensure the acquisition of high-quality data, enabling confident structural elucidation and purity

assessment, which are critical steps in the drug discovery and development process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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